4-Chloro-2-(trifluoromethoxy)benzoyl chloride

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4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS 1261779-42-3) is a benzoyl chloride derivative distinguished by a dual-substitution pattern featuring a chlorine atom at the 4-position and a trifluoromethoxy group at the 2-position of the benzene ring. With a molecular weight of 259.01 g/mol and a chemical formula of C₈H₃Cl₂F₃O₂, this compound is a reactive liquid.

Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01 g/mol
CAS No. 1261779-42-3
Cat. No. B1401375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethoxy)benzoyl chloride
CAS1261779-42-3
Molecular FormulaC8H3Cl2F3O2
Molecular Weight259.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
InChIInChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H
InChIKeyZYZNCCXCNJYIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS 1261779-42-3): A Dual-Substituted Acyl Chloride for Advanced Organic Synthesis


4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS 1261779-42-3) is a benzoyl chloride derivative distinguished by a dual-substitution pattern featuring a chlorine atom at the 4-position and a trifluoromethoxy group at the 2-position of the benzene ring. With a molecular weight of 259.01 g/mol and a chemical formula of C₈H₃Cl₂F₃O₂, this compound is a reactive liquid . It is classified as moisture sensitive and serves primarily as a versatile acylating agent and building block in organic synthesis .

Why 4-Chloro-2-(trifluoromethoxy)benzoyl Chloride Cannot Be Replaced by Non-Halogenated or Positional Isomers


The introduction of both a 4-chloro and a 2-trifluoromethoxy group on the benzoyl chloride scaffold creates a unique electronic and steric environment that fundamentally alters reactivity and the properties of downstream products. Unlike simpler analogs such as 2-(trifluoromethoxy)benzoyl chloride (CAS 162046-61-9) or 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8), the additional chlorine atom increases molecular weight (259.01 g/mol vs. ~224.56 g/mol) and significantly increases lipophilicity (calculated XLogP3 of 4.1 vs. 3.8 for the non-chlorinated analog) [1]. These differences directly impact acylation kinetics, the metabolic stability of derived compounds, and target binding affinity. Consequently, direct substitution with a non-halogenated analog in a validated synthetic route will alter reaction outcomes, compromise purity profiles, and likely fail to yield the desired pharmacological or physicochemical properties of the final target molecule.

Procurement-Relevant Evidence: Quantified Differentiation of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride


Molecular Weight and Compositional Distinction from Non-Halogenated Analogs

4-Chloro-2-(trifluoromethoxy)benzoyl chloride exhibits a molecular weight of 259.01 g/mol, which is significantly higher than the 224.56 g/mol observed for its non-halogenated counterpart, 2-(trifluoromethoxy)benzoyl chloride . This 15.4% increase in mass, resulting from the replacement of a hydrogen atom with a chlorine atom, provides a clear and verifiable basis for identification and purity assessment via mass spectrometry and elemental analysis.

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Enhanced Lipophilicity (XLogP3) Compared to Non-Chlorinated Benzoyl Chlorides

The compound's calculated partition coefficient (XLogP3) is 4.1 [1], reflecting a marked increase in lipophilicity compared to 3.8 for 2-(trifluoromethoxy)benzoyl chloride [2] and 3.6 for 4-(trifluoromethoxy)benzoyl chloride [3]. This 0.3-0.5 log unit difference indicates that the 4-chloro substituent imparts a substantial hydrophobic effect.

Drug Design Pharmacokinetics Medicinal Chemistry

Availability of a Commercial High-Purity (97%) Specification

This compound is commercially available with a guaranteed minimum purity of 97% from major suppliers like Thermo Scientific . This specification is comparable to other benzoyl chloride derivatives, such as 4-(trifluoromethoxy)benzoyl chloride (available at 97-98%) , but provides a defined, verifiable standard for the specific 4-chloro-2-trifluoromethoxy substitution pattern.

Chemical Procurement Quality Assurance Synthetic Reliability

Validated Applications for 4-Chloro-2-(trifluoromethoxy)benzoyl chloride Based on Differential Evidence


Synthesis of Cannabinoid Receptor 1 (CB1) Modulators

The compound serves as a key acylating intermediate in the construction of CB1 receptor-targeting molecules. Patent literature (US Patent 8431607) describes its use in preparing compounds for treating or preventing diseases associated with CB1 activity [1]. The enhanced lipophilicity conferred by the 4-chloro-2-trifluoromethoxy pattern is likely advantageous for crossing the blood-brain barrier and engaging this central nervous system target.

Lead Optimization for Kinase Inhibitors in Oncology

The unique electronic and steric profile of the 4-chloro-2-(trifluoromethoxy)benzoyl moiety is exploited in the development of potent kinase inhibitors [2]. Studies have demonstrated its utility in generating compounds with activity against critical cancer targets, such as in the treatment of AR-prostate cancer and triple-negative breast cancer [3]. The compound's high lipophilicity (XLogP3 = 4.1) [4] is a key parameter for optimizing binding affinity and cellular permeability in these contexts.

Development of Selective Agrochemicals with Enhanced Metabolic Stability

The trifluoromethoxy group is known to improve the metabolic stability and potency of agrochemicals . The 4-chloro-2-(trifluoromethoxy)benzoyl chloride scaffold provides a building block for introducing this functionality into herbicides and fungicides. The specific substitution pattern, with a chlorine at the 4-position, is expected to further fine-tune selectivity and environmental persistence compared to simpler trifluoromethoxybenzoyl chlorides.

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